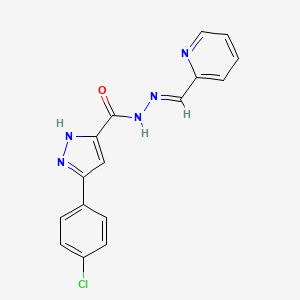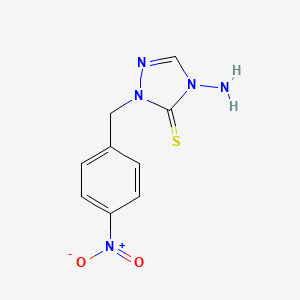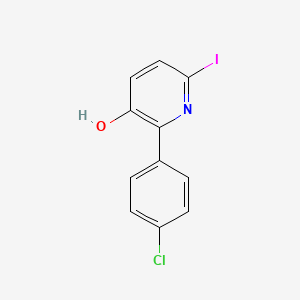![molecular formula C17H23NO4S B5544813 ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)
ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that are synthesized for various purposes, including pharmaceuticals, agrochemicals, and materials science. Its structure suggests it has functionalities typical for reactions in organic synthesis, such as esterification, acylation, and thiophene incorporation, indicating its potential utility in complex organic synthesis and material science applications.
Synthesis Analysis
The synthesis of structurally related compounds often involves multistep organic reactions, including ring-closing metathesis, diastereoselective Grignard reactions, and cyclocondensation processes. For instance, the synthesis of similar complex molecules has been achieved through the use of readily available starting materials like L-serine, which replaces traditionally used (-)-shikimic acid or (-)-quinic acid, showcasing the versatility and efficiency of modern synthetic methods (Cong & Yao, 2006).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, a compound closely related to your specified chemical, has demonstrated significant antimicrobial activity. In particular, derivatives of this compound were more potent than standard drugs like amphotericin B against certain fungal infections, such as Aspergillus fumigatus and Syncephalastrum racemosum, indicating potential as a novel antimicrobial agent (Mabkhot et al., 2015).
Anti-Cancer Properties
A series of novel thiophene and benzothiophene derivatives, including compounds structurally similar to the one , were synthesized and evaluated for anti-cancer properties. Some of these derivatives showed promising activity against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, suggesting potential application in cancer therapeutics (Mohareb et al., 2016).
Tumor Cell Selectivity
Research on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which bear resemblance to the compound , showed pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds were notably effective against specific types of tumor cells, including T-lymphoma, prostate, kidney, and hepatoma cells, while being inactive against other tumor cell lines. This indicates their potential for targeted cancer treatment (Thomas et al., 2017).
Synthetic Applications
The compound has been utilized in various synthetic applications. For instance, it has been involved in the ring-closing metathesis-based synthesis of functionalized cycloalkene skeletons, demonstrating its utility in complex organic synthesis processes (Cong & Yao, 2006).
Fluorescence Properties
A study on ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound similar to the one you're interested in, revealed novel fluorescence properties. This suggests potential applications in areas requiring fluorescent materials, such as imaging and diagnostics (Guo Pusheng, 2009).
Eigenschaften
IUPAC Name |
ethyl 5-acetyl-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-4-22-17(21)13-10(2)14(11(3)19)23-16(13)18-15(20)12-8-6-5-7-9-12/h12H,4-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKYFYCHNZPFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)
![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)
![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)

![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)

![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)
![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)
![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)